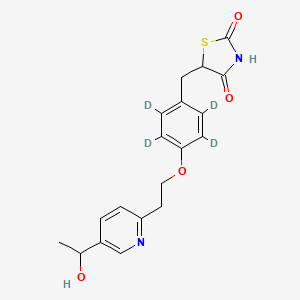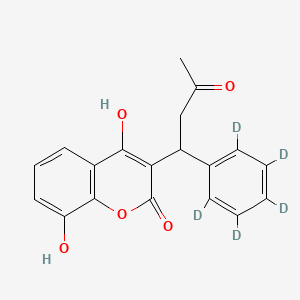
8-Hydroxy Warfarin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy Warfarin-d5 is a labeled minor metabolite of Warfarin, specifically a deuterated form of 8-Hydroxy Warfarin. The presence of deuterium atoms makes it easier to identify and track in mass spectrometry analysis. This compound is used extensively in proteomics research and pharmacokinetic studies .
Applications De Recherche Scientifique
8-Hydroxy Warfarin-d5 has a wide range of scientific research applications:
Chemistry: Used in studying the metabolic pathways and kinetic characteristics of Warfarin.
Biology: Helps in understanding the biotransformation of Warfarin in biological systems.
Medicine: Utilized in pharmacokinetic studies to analyze drug-drug interactions and metabolic pathways.
Industry: Employed in the development of analytical methods for detecting Warfarin and its metabolites in various matrices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8-Hydroxy Warfarin-d5 is generally prepared by chemical synthesis. One specific step involves replacing a hydrogen atom with a deuterium atom through a deuteration reaction in an appropriate substrate . The Fenton reaction is also utilized to insert hydroxylation into the parent compound, Warfarin, by hydroxyl and hydroperoxyl radicals generated by Fe2+/Fe3+ redox reaction with hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound involve advanced oxidation processes and multiple reaction monitoring using gas chromatography-mass spectrometry (GC-MS). The analytes are derivatized using trimethyl-3-trifluoromethyl phenyl ammonium hydroxide, and the derivatization yield of Warfarin is determined using isotopically labeled reference compounds .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy Warfarin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Deuterium atoms can be substituted with hydrogen atoms or other isotopes.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve specific pH levels, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various hydroxylated metabolites of Warfarin, such as 4′-hydroxy Warfarin and 10-hydroxy Warfarin .
Mécanisme D'action
The mechanism of action of 8-Hydroxy Warfarin-d5 involves its role as a metabolite of Warfarin. Warfarin is a vitamin K antagonist that inhibits the production of vitamin K by vitamin K epoxide reductase. This inhibition affects the γ-carboxylation of coagulation factors VII, IX, X, and thrombin, leading to anticoagulant effects . The deuterated form, this compound, is used to study these pathways more precisely due to its distinct mass spectrometric properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Warfarin-d5: Another deuterated form of Warfarin, used for similar analytical purposes.
8-Hydroxy Warfarin β-D-glucuronide: A glucuronidated metabolite of 8-Hydroxy Warfarin.
Synthetic Coumarin Derivatives: Various coumarin-based compounds with anticoagulation and antiplatelet aggregation properties.
Uniqueness
8-Hydroxy Warfarin-d5 is unique due to its specific labeling with deuterium, which allows for precise tracking and identification in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and proteomics research .
Propriétés
Numéro CAS |
94820-66-3 |
|---|---|
Formule moléculaire |
C9H11O5D5 |
Poids moléculaire |
329.37 |
Nom IUPAC |
4,8-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/i2D,3D,4D,6D,7D |
SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O |
Apparence |
White Solid |
melting_point |
187-189 °C |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
17834-04-7 (unlabelled) |
Synonymes |
4,8-Dihydroxy-3-[3-oxo-1-(phenyl-d5)-butyl]-2H-1-benzopyran-2-one; 3-(α-Αcetonylbenzyl)-4,8-dihydroxycoumarin-d5 |
Étiquette |
Warfarin Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


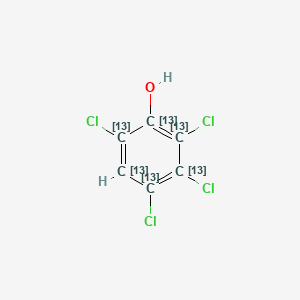

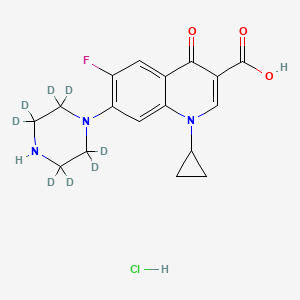
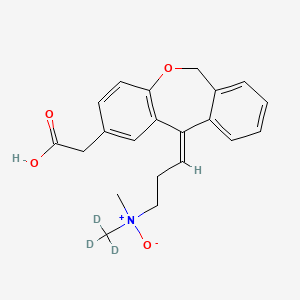
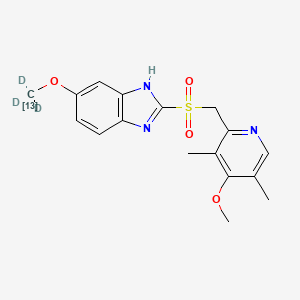
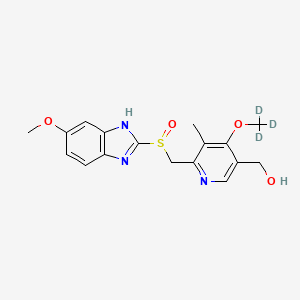
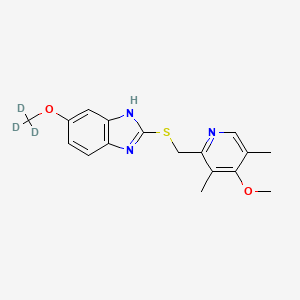
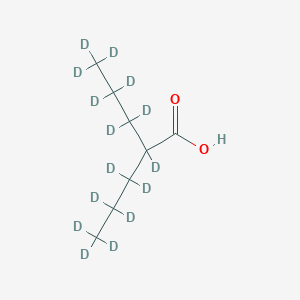
![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)
